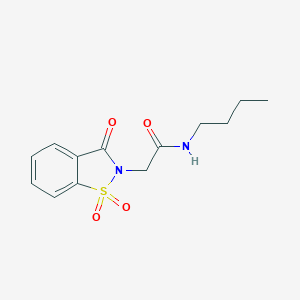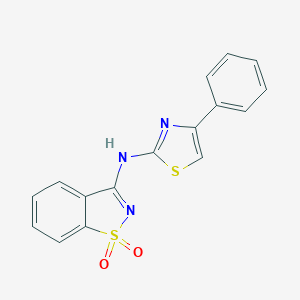![molecular formula C19H19NO B277672 2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone, commonly known as DMABI, is a fluorescent probe that has been widely used in scientific research. It is a synthetic compound that has been synthesized through various methods. DMABI has been found to have a range of biochemical and physiological effects, making it a valuable tool in scientific research.
Mecanismo De Acción
DMABI works by binding to metal ions and undergoing a chemical reaction that results in the emission of fluorescence. The mechanism of action of DMABI is based on the concept of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
DMABI has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. DMABI has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABI has several advantages as a fluorescent probe. It is highly sensitive and selective, making it a valuable tool for detecting and quantifying metal ions in biological samples. However, DMABI also has some limitations. It is relatively expensive and can be difficult to synthesize. Additionally, DMABI has a tendency to bind to proteins, which can interfere with its fluorescence emission.
Direcciones Futuras
There are several future directions for research involving DMABI. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of DMABI's potential as an anti-cancer agent. Additionally, DMABI could be used to study the role of metal ions in various biological processes, such as enzyme activity and protein-ligand interactions.
Conclusion:
DMABI is a valuable tool in scientific research, with a range of applications in the study of metal ions, enzyme activity, and protein-ligand interactions. While it has several advantages as a fluorescent probe, it also has some limitations that need to be taken into account. Future research involving DMABI could lead to new insights into the role of metal ions in biological processes and the development of new anti-cancer agents.
Métodos De Síntesis
DMABI can be synthesized through a variety of methods, including the condensation of 2-acetyl-5-methyl-1-indanone with 4-dimethylaminobenzaldehyde in the presence of a base. The reaction yields DMABI as a yellow solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DMABI has been used extensively in scientific research as a fluorescent probe. It has been used to detect and quantify metal ions, such as copper and zinc, in biological samples. DMABI has also been used to study protein-ligand interactions, as well as to investigate enzyme activity.
Propiedades
Fórmula molecular |
C19H19NO |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-methyl-3H-inden-1-one |
InChI |
InChI=1S/C19H19NO/c1-13-4-9-18-15(10-13)12-16(19(18)21)11-14-5-7-17(8-6-14)20(2)3/h4-11H,12H2,1-3H3/b16-11+ |
Clave InChI |
DCNZSOINCRFTJX-LFIBNONCSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C2 |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C2 |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)


![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)